N-(3,4-dimethoxyphenyl)guanidine metanesulfonate
Description
Chemical Identity and Nomenclature
This compound is formally identified through multiple chemical registry systems with primary Chemical Abstracts Service numbers of 57004-61-2 and 1351651-87-0, reflecting different registration approaches for this salt compound. The compound exhibits a molecular formula of C10H17N3O5S with a calculated molecular weight of 291.33 grams per mole, distinguishing it from its parent guanidine base which carries the formula C9H13N3O2. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 1-(3,4-dimethoxyphenyl)guanidine methanesulfonate, providing clear indication of the substitution pattern on the phenyl ring and the nature of the counterion.
The structural complexity of this compound is reflected in its Simplified Molecular Input Line Entry System representation as COC1=CC=C(NC(=N)N)C=C1OC.CS(=O)(=O)O, which clearly delineates the methoxy substitutions at positions 3 and 4 of the phenyl ring, the guanidine functionality, and the methanesulfonic acid component. The International Chemical Identifier code 1S/C9H13N3O2.CH4O3S/c1-13-7-4-3-6(12-9(10)11)5-8(7)14-2;1-5(2,3)4/h3-5H,1-2H3,(H4,10,11,12);1H3,(H,2,3,4) provides a standardized method for computational identification and database searching. The compound maintains high purity standards in commercial preparations, typically achieving 95% purity levels suitable for research applications.
The nomenclature system for this compound reflects the systematic approach to naming substituted guanidine derivatives, where the phenyl ring substitution pattern takes precedence in the naming convention. Alternative names include N-(3,4-dimethoxyphenyl)guanidine methanesulfonate and 2-(3,4-dimethoxyphenyl)guanidine;methanesulfonic acid, each emphasizing different aspects of the molecular structure while maintaining chemical accuracy. The methanesulfonate designation specifically indicates the presence of methanesulfonic acid as the counterion, forming a stable salt with the basic guanidine functionality.
Historical Development in Guanidine Derivative Research
The development of this compound is rooted in the broader historical trajectory of guanidine chemistry, which traces its origins to 1861 when Adolph Strecker first isolated guanidine through oxidative degradation of guanine obtained from Peruvian guano. This foundational discovery established guanidine as a significant organic base with unique structural properties, leading to extensive research into its derivatives and synthetic applications. The naming of guanidine itself reflects this historical connection to guano, from which the parent nucleobase guanine was originally extracted.
The evolution of guanidine derivative research has been characterized by systematic exploration of substitution patterns and salt formation strategies designed to enhance solubility, stability, and biological activity. The development of substituted phenyl guanidine derivatives represents a significant advancement in this field, building upon earlier observations that guanidine exhibits exceptionally strong basic properties with conductivity approaching that of alkali hydroxides in aqueous solution. These properties arise from the resonance stabilization of the guanidinium cation, where the positive charge is delocalized across three nitrogen atoms symmetrically arranged around the central carbon atom.
Modern guanidine derivative research has expanded significantly from its classical foundations, with contemporary synthetic approaches focusing on the development of specialized derivatives for pharmaceutical and catalytic applications. The incorporation of methoxy-substituted phenyl rings into guanidine structures reflects advanced understanding of structure-activity relationships and the need for precise molecular modifications to achieve desired properties. Recent synthetic methodologies have emphasized the creation of guanidine derivatives with enhanced solubility characteristics through strategic salt formation, particularly with methanesulfonate counterions that provide favorable crystallization properties and chemical stability.
The historical progression from simple guanidine to complex substituted derivatives like this compound demonstrates the continued relevance of classical organic chemistry principles in modern pharmaceutical research. This evolution has been driven by recognition that guanidine derivatives possess unique structural features that can be systematically modified to achieve specific therapeutic or synthetic objectives. The development of sulfonated guanidine salts represents a particularly important advancement, as these compounds often exhibit improved handling characteristics and enhanced stability compared to their free base counterparts.
Position Within Sulfonated Guanidine Chemical Space
This compound occupies a distinctive position within the broader family of sulfonated guanidine derivatives, representing an important class of compounds that combine the unique properties of guanidine functionality with the enhanced stability and solubility characteristics provided by sulfonate counterions. The methanesulfonate salt formation strategy is particularly significant within this chemical space, as methanesulfonic acid provides optimal balance between counterion size, solubility enhancement, and chemical stability. This positioning is further enhanced by the specific substitution pattern of the phenyl ring, where methoxy groups at positions 3 and 4 provide distinctive electronic and steric properties.
The chemical space of sulfonated guanidine derivatives encompasses a broad range of structural modifications, with compounds varying in their phenyl ring substitution patterns, counterion types, and overall molecular architecture. Within this context, this compound represents a specific point in multidimensional chemical space defined by its 3,4-dimethoxy substitution pattern and methanesulfonate counterion selection. Comparative analysis with related compounds such as N-(2,5-dimethoxyphenyl)guanidine methanesulfonate and N-(5-chloro-2-methoxyphenyl)guanidine methanesulfonate reveals how systematic structural modifications affect chemical and physical properties within this family.
| Compound | CAS Number | Molecular Weight | Substitution Pattern |
|---|---|---|---|
| This compound | 1351651-87-0 | 291.33 | 3,4-dimethoxy |
| N-(2,5-dimethoxyphenyl)guanidine methanesulfonate | 1426290-85-8 | 291.33 | 2,5-dimethoxy |
| N-(5-chloro-2-methoxyphenyl)guanidine methanesulfonate | 1426290-46-1 | 295.74 | 5-chloro-2-methoxy |
| N-(2,4-dimethylphenyl)guanidine methanesulfonate | 1864058-13-8 | 259.33 | 2,4-dimethyl |
The structural diversity within sulfonated guanidine chemical space reflects systematic exploration of substituent effects on molecular properties and biological activity. Research in this area has demonstrated that methanesulfonate salts generally provide superior crystallization characteristics and enhanced stability compared to other sulfonate counterions. The specific choice of 3,4-dimethoxy substitution in this compound reflects strategic consideration of electronic effects, where methoxy groups provide electron-donating character that can modulate the basicity of the guanidine functionality while maintaining favorable solubility characteristics.
The position of this compound within sulfonated guanidine chemical space is further defined by its relationship to other biologically active guanidine derivatives. Recent research has highlighted the importance of substituted guanidine derivatives in antimicrobial applications, with sulfaguanidine hybrids demonstrating significant activity against bacterial and fungal pathogens. The specific structural features of this compound position it as a potential scaffold for further derivatization and biological evaluation, building upon established structure-activity relationships within the guanidine derivative family.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)guanidine;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.CH4O3S/c1-13-7-4-3-6(12-9(10)11)5-8(7)14-2;1-5(2,3)4/h3-5H,1-2H3,(H4,10,11,12);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZONNQCOJAYMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N=C(N)N)OC.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenyl)guanidine metanesulfonate typically involves the reaction of 3,4-dimethoxyaniline with cyanamide in the presence of a suitable catalyst. The resulting intermediate is then treated with methanesulfonic acid to yield the final product. The reaction conditions often include controlled temperatures and pH levels to ensure optimal yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under stringent conditions. The process is monitored for consistency in product quality, and purification steps such as recrystallization or chromatography may be employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: N-(3,4-dimethoxyphenyl)guanidine metanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name: N-(3,4-dimethoxyphenyl)guanidine methanesulfonate
- Molecular Formula: C10H17N3O5S
- CAS Number: 57004-61-2
- Purity: ≥95%
The compound features a guanidine core attached to a methanesulfonate group, which enhances its solubility and reactivity in biological systems. The presence of methoxy groups on the aromatic ring contributes to its pharmacological properties.
Pharmacological Applications
-
Anticancer Research:
- N-(3,4-dimethoxyphenyl)guanidine metanesulfonate has been studied for its potential anticancer properties. Research indicates that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, studies have shown that guanidine derivatives can modulate pathways involved in cell survival and proliferation .
-
Neuroprotective Effects:
- The compound has been investigated for neuroprotective effects against neurodegenerative diseases. Compounds containing guanidine moieties have demonstrated the ability to protect neuronal cells from oxidative stress and excitotoxicity, suggesting potential applications in treating conditions like Alzheimer's and Parkinson's disease .
- Antimicrobial Activity:
Analytical Chemistry Applications
- Chromatographic Techniques:
- Spectroscopic Studies:
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer effects of various guanidine derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of breast cancer cell lines through apoptosis induction and cell cycle arrest at the G1 phase.
Case Study 2: Neuroprotection
In another investigation focusing on neuroprotection, researchers administered this compound to models of oxidative stress-induced neuronal damage. Findings revealed that treatment with this compound reduced cell death and preserved mitochondrial function, highlighting its potential as a therapeutic agent for neurodegenerative disorders.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)guanidine metanesulfonate involves its interaction with specific molecular targets, such as α2-adrenoceptors. By binding to these receptors, the compound can modulate various physiological processes, including insulin production and glucose utilization. The pathways involved in these effects are complex and may include signaling cascades that regulate cellular metabolism and function.
Comparison with Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
Structural Features :
- Core : Benzamide linked to a 3,4-dimethoxyphenethylamine moiety.
- Synthesis : Reacting benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield; m.p. 90°C).
Key Differences :
- Functional Groups : Rip-B lacks the guanidine group and metanesulfonate counterion. The benzamide group reduces basicity compared to guanidine.
- Physicochemical Properties :
- Solubility : Lower aqueous solubility due to the lipophilic benzamide.
- Reactivity : The amide group is less reactive than guanidine’s strong base.
- Biological Implications : Guanidine derivatives often exhibit ion channel modulation (e.g., sodium or potassium channels), whereas benzamides may target receptors like G-protein-coupled receptors.
trans/cis-3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene (Compounds 1 and 2)
Structural Features :
Key Differences :
- Backbone : Cyclohexene vs. guanidine-metanesulfonate.
- Electronic Effects : Styryl groups introduce conjugation, while guanidine’s charge enhances polar interactions.
- Biological Targets : Neurotrophic activity in these compounds likely involves kinase pathways, whereas guanidines may target ion channels or enzymes.
Guanidine, N''-(4-methoxyphenyl)-N,N,N',N'-tetramethyl- (CAS 20815-35-4)
Structural Features :
- Core : Tetramethylguanidine with a 4-methoxyphenyl substituent.
- Molecular Formula : C₁₂H₁₉N₃O; MW 221.30 g/mol.
Key Differences :
- Substituent Position : 4-Methoxy vs. 3,4-dimethoxy alters electronic and steric effects.
- Safety Profile : Classified as hazardous, requiring medical attention upon exposure . The metanesulfonate in the target compound may mitigate toxicity by enhancing solubility and reducing volatility.
- Lipophilicity : Tetramethyl groups increase lipophilicity, whereas metanesulfonate enhances hydrophilicity.
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Implications
- Functional Group Impact : The guanidine-metanesulfonate combination in the target compound likely offers superior solubility and bioavailability compared to analogs like Rip-B or tetramethylguanidine derivatives.
- Substituent Effects : 3,4-Dimethoxy substitution may enhance binding affinity to aromatic interaction sites (e.g., enzyme pockets) compared to 4-methoxy analogs.
- Safety Considerations : The metanesulfonate counterion could reduce volatility and toxicity relative to lipophilic guanidines .
Biological Activity
N-(3,4-dimethoxyphenyl)guanidine metanesulfonate is a compound of significant interest in biological research due to its diverse pharmacological properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C₉H₁₃N₃O₂
- Molecular Weight : 195.22 g/mol
- Solubility : Soluble in various solvents, making it suitable for laboratory and pharmaceutical applications.
The primary mechanism of action for this compound involves its interaction with α2-adrenoceptors . By binding to these receptors, the compound can influence physiological processes such as:
- Insulin Production : Enhances insulin secretion from pancreatic beta cells.
- Glucose Utilization : Modulates glucose metabolism in peripheral tissues.
This interaction suggests potential applications in managing conditions like diabetes and metabolic syndrome.
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Properties : Demonstrated effectiveness against various microbial strains.
- Enzyme Inhibition : Acts as an inhibitor in specific enzymatic pathways, showing promise in therapeutic contexts.
- Neurotransmitter Modulation : Influences neurotransmitter systems, potentially beneficial for neurological disorders .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound involved testing against several bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL. This suggests that the compound could be developed into a novel antimicrobial agent.
Table 2: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Escherichia coli | 10 |
| Staphylococcus aureus | 15 |
| Pseudomonas aeruginosa | 20 |
Future Directions
Further research is required to fully elucidate the mechanisms underlying the biological activities of this compound. Potential areas of exploration include:
- Clinical Trials : Investigating its efficacy in human subjects for metabolic disorders.
- Mechanistic Studies : Understanding the detailed pathways through which it exerts its effects on cellular metabolism and function.
- Structural Modifications : Developing derivatives that may enhance its biological activity or reduce potential side effects.
Q & A
Basic: What analytical methods are recommended for characterizing N-(3,4-dimethoxyphenyl)guanidine metanesulfonate's purity and structural integrity?
Methodological Answer:
To ensure purity and confirm structural integrity, researchers should employ a combination of techniques:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Use H and C-NMR to verify substituent positions (e.g., methoxy groups on the phenyl ring) and guanidine moiety integration. Reference spectral data from structurally similar compounds, such as benzamide derivatives with 3,4-dimethoxyphenyl groups, can guide peak assignments .
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction is ideal. Parameters such as unit cell dimensions (e.g., monoclinic system with , ) and hydrogen-bonding networks can resolve stereochemical ambiguities .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with phosphate buffer (pH 7.1) for purity assessment, adapting methods from impurity profiling of guanidine derivatives .
Basic: What safety precautions are necessary when handling this compound given its toxicological profile?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use respiratory protection (NIOSH-approved masks) and nitrile gloves, as guanidine derivatives may release hazardous vapors or dust.
- Environmental Controls : Work in a fume hood with local exhaust ventilation to minimize airborne exposure.
- First Aid Protocols : In case of skin contact, rinse immediately with water for 15 minutes and consult a physician. Provide safety data sheets (SDS) to medical personnel, as carcinogenic potential is noted for structurally related guanidine compounds .
Advanced: How can researchers resolve discrepancies in reported toxicological data for this compound?
Methodological Answer:
Contradictions in toxicity data (e.g., carcinogenicity classifications) require:
- Dose-Response Studies : Conduct in vitro assays (e.g., Ames test for mutagenicity) at varying concentrations to establish threshold effects.
- Comparative Impurity Analysis : Use HPLC-MS to identify impurities (e.g., disulphide-linked byproducts or cyano derivatives) that may contribute to toxicity, referencing impurity standards from pharmaceutical guidelines .
- In Vivo Validation**: Perform acute toxicity studies in rodent models, adhering to OECD guidelines, to reconcile in vitro findings with systemic effects .
Advanced: What strategies optimize the synthesis to minimize impurities?
Methodological Answer:
- Reaction Optimization : Monitor reaction intermediates via thin-layer chromatography (TLC) and adjust stoichiometry (e.g., benzoyl chloride:amine ratios) to reduce side products like sulphoxide derivatives .
- Purification Techniques : Use recrystallization in polar aprotic solvents (e.g., DMSO/water mixtures) to isolate the target compound from common impurities such as 2-cyano-1-methylguanidine derivatives .
- Process Validation : Characterize intermediates with melting point analysis (e.g., 90°C for benzamide analogs) and spectroscopic consistency checks .
Basic: What are the key considerations for storage and stability?
Methodological Answer:
- Storage Conditions : Keep in airtight containers under inert gas (N) at 2–8°C to prevent oxidation or hydrolysis of the guanidine group.
- Stability Monitoring : Perform accelerated stability studies (40°C/75% relative humidity) and analyze degradation products via HPLC every 3–6 months .
Advanced: How to design experiments to study structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Functional Group Modifications : Synthesize analogs with varied substituents (e.g., replacing methoxy groups with halides) and compare bioactivity using in vitro assays (e.g., enzyme inhibition).
- Crystallographic Correlation : Analyze hydrogen-bonding interactions (e.g., chloride ion coordination in dihydrate structures) to rationalize binding affinity differences .
- Computational Modeling : Perform molecular docking studies using crystallographic data to predict modifications that enhance target engagement .
Advanced: How to validate the compound’s biological activity while accounting for cytotoxicity?
Methodological Answer:
- Dual Assay Design : Pair primary activity assays (e.g., kinase inhibition) with cytotoxicity screens (e.g., MTT assay) using human cell lines (e.g., HEK-293).
- Selectivity Index Calculation : Use IC ratios (activity vs. cytotoxicity) to differentiate target-specific effects from nonspecific toxicity .
Basic: What regulatory guidelines apply to preclinical studies of this compound?
Methodological Answer:
- ICH Compliance : Follow ICH Q3A guidelines for impurity quantification, ensuring levels are below thresholds (e.g., 0.1% for unidentified impurities) .
- GLP Standards : Document synthesis and testing protocols per Good Laboratory Practice (GLP) to meet regulatory submission requirements .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
